3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021126-96-4
Cat. No.: VC4067088
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021126-96-4 |
|---|---|
| Molecular Formula | C19H18ClN3O4 |
| Molecular Weight | 387.8 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C19H18ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26) |
| Standard InChI Key | ABHLPSYACXEPFV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
| Canonical SMILES | C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Introduction
The compound 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of spirocyclic compounds containing a triazaspiro core. This structure is characterized by its fused ring system, which exhibits unique chemical and biological properties. The inclusion of a 4-chlorobenzyl group and a furan-2-carbonyl moiety further enhances its potential for medicinal applications.
Synthesis
The synthesis of spirocyclic compounds like this often involves multistep reactions incorporating:
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Cyclization of precursors to form the spiro core.
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Functionalization with benzyl and furan derivatives through condensation or acylation reactions.
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Purification via recrystallization or chromatography.
For example:
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The triazaspiro scaffold can be synthesized using substituted cyclohexanones and ammonium derivatives under basic conditions.
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Subsequent attachment of the chlorobenzyl and furan groups involves electrophilic or nucleophilic substitution reactions.
Biological Relevance
Compounds with similar structures have demonstrated diverse biological activities:
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Antimicrobial Activity: The furan ring is often associated with antibacterial or antifungal properties due to its ability to interact with microbial enzymes.
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Anti-inflammatory Potential: The spirocyclic framework can inhibit key inflammatory pathways.
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Enzyme Inhibition: The compound's ability to bind specific proteins (e.g., kinases) could make it a candidate for targeted therapies.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the chlorobenzyl, furan, and spirocyclic components.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretch ~1700 cm).
Potential Applications
This compound's unique structural features suggest applications in:
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Drug Development: As a lead molecule for designing anti-inflammatory or antimicrobial agents.
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Material Science: Spiro compounds are sometimes used in creating advanced materials due to their stability.
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Chemical Biology Probes: For studying enzyme interactions or cellular pathways.
Comparative Data Table
Below is a comparison of similar spirocyclic compounds for context:
| Compound Name | Core Structure | Reported Activity |
|---|---|---|
| 3-(4-Fluorophenyl)-N-[4-(furan-2-yl)... | Triazaspiro[4.5]decane | Antibacterial |
| N-[3-(4-Fluorobenzyl)... | Diazaspiro[4.5]decane | Anti-inflammatory |
| 3-(4-Chlorobenzyl)-8-(furan-2-carbonyl)... | Triazaspiro[4.5]decane | Potential antimicrobial/inhibitory |
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